Cas no 58590-31-1 (2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide)

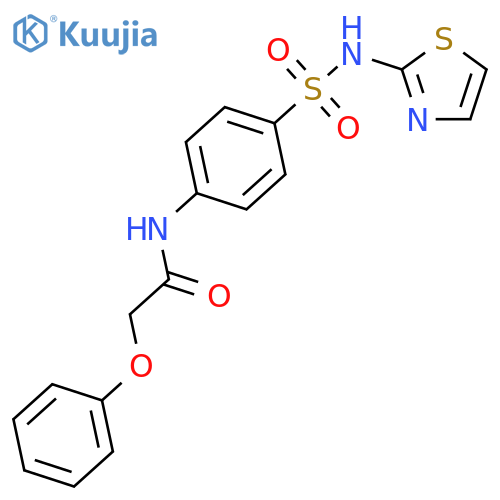

58590-31-1 structure

商品名:2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide

2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-phenoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-

- 2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide

- 58590-31-1

- F1518-3399

- Z30538198

- F0007-1073

- 2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide

- Oprea1_621504

- AE-641/06317003

- SR-01000391209

- 2-phenoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

- 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

- SR-01000391209-1

- 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

- Oprea1_087914

- SD-219286

- SCHEMBL15116296

- AKOS000496036

- 2-PHENOXY-N-(4-(THIAZOL-2-YLSULFAMOYL)-PHENYL)-ACETAMIDE

- STK125783

-

- インチ: InChI=1S/C17H15N3O4S2/c21-16(12-24-14-4-2-1-3-5-14)19-13-6-8-15(9-7-13)26(22,23)20-17-18-10-11-25-17/h1-11H,12H2,(H,18,20)(H,19,21)

- InChIKey: NZLZHGMARVZMOL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

計算された属性

- せいみつぶんしりょう: 389.05055

- どういたいしつりょう: 389.05039832g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 553

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 134Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 97.39

2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0007-1073-2mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 2mg |

$59.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-40mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 40mg |

$140.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-75mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 75mg |

$208.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-1mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-4mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-15mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 15mg |

$89.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-20mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 20mg |

$99.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-2μmol |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-100mg |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 100mg |

$248.0 | 2023-07-28 | |

| Life Chemicals | F0007-1073-10μmol |

2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |

58590-31-1 | 90%+ | 10μmol |

$69.0 | 2023-07-28 |

2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

58590-31-1 (2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 57707-64-9(2-azidoacetonitrile)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 42464-96-0(NNMTi)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬